molecular formula C5H10ClNO3S B2527700 1,4-Oxazepane-4-sulfonyl chloride CAS No. 1200798-09-9

1,4-Oxazepane-4-sulfonyl chloride

Cat. No.: B2527700
CAS No.: 1200798-09-9
M. Wt: 199.65
InChI Key: DXKIPKJKQNQXOU-UHFFFAOYSA-N
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Description

1,4-Oxazepane-4-sulfonyl chloride: is a heterocyclic compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol It is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a sulfonyl chloride functional group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

1,4-Oxazepane-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction can lead to the formation of sulfonamide bonds, which are crucial in the regulation of enzyme activity and protein function . Additionally, this compound can interact with amino acid residues in proteins, leading to changes in protein conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, the modification of kinases and phosphatases by this compound can lead to changes in phosphorylation states, impacting cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable sulfonamide bonds with active site residues . This modification can lead to changes in enzyme kinetics and substrate specificity. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering their DNA-binding affinity and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and moisture can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfonation reactions. It interacts with enzymes such as sulfotransferases and sulfatases, which are responsible for the transfer and removal of sulfonyl groups . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cell type and tissue specificity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or mitochondria, where it can affect metabolic processes and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxazepane-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-oxazepane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Oxazepane-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of sulfonamide bonds. This makes it a valuable intermediate in the synthesis of biologically active compounds and specialty chemicals .

Properties

IUPAC Name

1,4-oxazepane-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKIPKJKQNQXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200798-09-9
Record name 1,4-oxazepane-4-sulfonyl chloride
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